N-[2-(piperidin-1-ylmethyl)-1-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
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Overview
Description
N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE is a complex organic compound that features a piperidine ring, a benzodiazole moiety, and a benzamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, suggests that this compound may exhibit a range of biological activities.
Preparation Methods
The synthesis of N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole core, followed by the introduction of the piperidine moiety through nucleophilic substitution reactions. The final step usually involves the formation of the benzamide group via amide bond formation reactions. Industrial production methods may employ optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to enhance yield and purity .
Chemical Reactions Analysis
N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE involves its interaction with specific molecular targets. The piperidine ring and benzodiazole moiety are known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
N-{2-[(PIPERIDIN-1-YL)METHYL]-1-(PROPAN-2-YL)-1H-1,3-BENZODIAZOL-5-YL}BENZAMIDE can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring and exhibit similar biological activities.
Benzodiazole derivatives: Compounds with the benzodiazole moiety are known for their diverse pharmacological properties.
Benzamide derivatives: These compounds are often explored for their therapeutic potential in various diseases
Properties
Molecular Formula |
C23H28N4O |
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Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[2-(piperidin-1-ylmethyl)-1-propan-2-ylbenzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C23H28N4O/c1-17(2)27-21-12-11-19(24-23(28)18-9-5-3-6-10-18)15-20(21)25-22(27)16-26-13-7-4-8-14-26/h3,5-6,9-12,15,17H,4,7-8,13-14,16H2,1-2H3,(H,24,28) |
InChI Key |
XJOROYKSQBJMSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)N=C1CN4CCCCC4 |
Origin of Product |
United States |
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